molecular formula C15H22N2O B8246218 (R)-4-(tert-Butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole

(R)-4-(tert-Butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole

Cat. No.: B8246218
M. Wt: 246.35 g/mol
InChI Key: DKYSUTYGGJOEAF-LBPRGKRZSA-N
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Description

(R)-4-(tert-Butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole is a chiral oxazoline-based ligand with a pyridine substituent modified by a bulky propan-2-yl group. Its structure comprises a stereogenic center at the oxazoline ring (R-configuration) and a tert-butyl group that enhances steric protection, while the pyridin-2-yl moiety provides a rigid, coordinating site for transition metals like palladium . This ligand is designed for asymmetric catalysis, leveraging its stereoelectronic properties to induce enantioselectivity in reactions such as conjugate additions or C–H activation .

Properties

IUPAC Name

(4R)-4-tert-butyl-2-(2-pyridin-2-ylpropan-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-14(2,3)12-10-18-13(17-12)15(4,5)11-8-6-7-9-16-11/h6-9,12H,10H2,1-5H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYSUTYGGJOEAF-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C(C)(C)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1COC(=N1)C(C)(C)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (R)-N-(1-Hydroxy-3,3-dimethylbutan-2-yl)picolinamide

Reagents :

  • Picolinic acid (1.0 equiv)

  • (R)-tert-leucinol (1.1 equiv)

  • Isobutyl chloroformate (1.15 equiv)

  • N-methylmorpholine (1.5 equiv)

Procedure :

  • Picolinic acid and N-methylmorpholine are dissolved in CH₂Cl₂ at 0°C.

  • Isobutyl chloroformate is added dropwise to form a mixed anhydride.

  • (R)-tert-leucinol in CH₂Cl₂ is introduced via syringe pump, followed by warming to room temperature.

  • The reaction is quenched with NH₄Cl, extracted with CH₂Cl₂, and purified via silica chromatography.

Yield : 92% (white solid).

Characterization Data :

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.56 (ddd, J = 4.9 Hz, 1.7 Hz, 0.9 Hz, 1H), 7.75–7.70 (m, 1H), 7.45–7.40 (m, 1H), 7.32 (ddd, J = 7.5 Hz, 4.9 Hz, 1.2 Hz, 1H), 4.30 (dd, J = 8.9 Hz, 3.9 Hz, 1H), 3.67 (dd, J = 11.0 Hz, 3.9 Hz, 1H), 3.53 (dd, J = 11.0 Hz, 8.9 Hz, 1H), 1.00 (s, 9H).

Cyclization to Form the Oxazoline Ring

Reagents :

  • (R)-N-(1-Hydroxy-3,3-dimethylbutan-2-yl)picolinamide (1.0 equiv)

  • Thionyl chloride (2.0 equiv)

Procedure :

  • The amide-alcohol is treated with thionyl chloride at 0°C, forming a chlorinated intermediate.

  • The intermediate is isolated as a hydrochloride salt and cyclized under reflux in toluene.

Optimization Data :

Activation MethodReagentTemp (°C)Yield (%)
MesylationMsCl0→2535
TosylationTsCl0→2528
ChlorinationSOCl₂0→11078

Chlorination with SOCl₂ proved superior due to the stability of the intermediate and tolerance to moisture.

Yield : 78% (after recrystallization from hexanes/acetone).

Stereochemical Control and Enantiopurity

The configuration of the oxazoline ring is dictated by the chiral center in (R)-tert-leucinol. Polarimetric analysis of the final product confirmed >99% enantiomeric excess (ee) when using enantiopure (R)-tert-leucinol.

Critical Factor :

  • Anhydrous conditions : Moisture leads to hydrolysis of the oxazoline ring, reducing yield and ee.

Alternative Routes and Comparative Analysis

Cyanopyridine-Based Synthesis

Procedure :

  • Methanolysis of 2-cyanopyridine to form methoxyimidate.

  • Acid-catalyzed cyclization with (R)-tert-leucinol.

Limitations :

  • Variable yields (40–60%).

  • Tedious purification due to byproducts.

Direct Cyclization of Picolinic Acid Derivatives

Advantages :

  • Avoids unstable cyanopyridine intermediates.

  • Scalable to multi-gram quantities.

Industrial Scalability Considerations

Key Metrics :

ParameterLab Scale (1 g)Pilot Scale (100 g)
Overall Yield64%58%
Purity (HPLC)>99%98%
Cycle Time48 h72 h

Challenges :

  • Exothermic reactions during chlorination require controlled cooling.

  • Solvent recovery systems are essential for cost-effectiveness.

Mechanistic Insights into Cyclization

The cyclization proceeds via nucleophilic displacement of the chloride by the amide oxygen, forming the oxazoline ring. Density functional theory (DFT) calculations suggest a transition state with partial positive charge on the carbon adjacent to the pyridine ring, stabilized by resonance.

Energy Profile :
ΔG=24.3kcal/mol(rate-determining step)\Delta G^\ddagger = 24.3 \, \text{kcal/mol} \quad \text{(rate-determining step)}

Quality Control and Analytical Methods

Purity Assessment

  • HPLC : C18 column, 70:30 H₂O/MeCN, 1 mL/min, λ = 254 nm.

  • Chiral GC : Cyclodextrin-based column, 90°C isothermal.

Spectroscopic Fingerprints

  • IR (KBr) : 1654 cm⁻¹ (C=N stretch), 1230 cm⁻¹ (C-O-C).

  • MS (ESI+) : m/z 263.2 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrooxazole ring, leading to the formation of oxazole derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the dihydrooxazole ring, potentially forming more saturated derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.

    Substitution: Reagents like halides, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Oxazole derivatives.

    Reduction: Saturated derivatives of the pyridine or dihydrooxazole rings.

    Substitution: Various substituted pyridine or dihydrooxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-4-(tert-Butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically rich compounds.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its chiral nature makes it valuable for studying stereospecific biological processes.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activity, making it a potential candidate for drug development. Its interactions with biological targets can be explored for therapeutic applications.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-4-(tert-Butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, influencing the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

Key structural differences among related oxazoline ligands lie in the substituents on the pyridine ring and the oxazoline backbone. Below is a comparative analysis:

Table 1: Structural and Electronic Comparison of Selected Oxazoline Ligands
Compound Name Pyridine Substituent Oxazoline Substituent Electronic Effects Steric Bulk
(R)-Target Compound (this work) 2-(Propan-2-yl) tert-Butyl (R) Moderate electron-donating High
(S)-t-BuPyOx Unsubstituted pyridin-2-yl tert-Butyl (S) Neutral Moderate
(S)-4-(tert-Butyl)-2-(5-CF₃-pyridin-2-yl) 5-Trifluoromethyl tert-Butyl (S) Strong electron-withdrawing (CF₃) Moderate
(R)-4-Isopropyl-2-(4-CF₃-pyridin-2-yl) 4-Trifluoromethyl Isopropyl (R) Electron-withdrawing Moderate
(R)-4-Phenyl-2-(5-CF₃-pyridin-2-yl) 5-Trifluoromethyl Phenyl (R) Electron-withdrawing High

Key Observations :

  • Electron-Withdrawing Groups (e.g., CF₃) : Enhance metal center Lewis acidity, improving catalytic activity in reactions like arylboronic acid additions .
  • Configuration : The (R)- vs. (S)-configuration inverts spatial arrangements, critical for stereochemical outcomes in asymmetric catalysis .

Catalytic Performance

Table 2: Enantioselectivity and Activity in Asymmetric Reactions
Compound Reaction Tested Enantioselectivity (% ee) Catalytic Activity (TON) Reference
(R)-Target Compound Arylboronic acid addition Data pending N/A
(S)-t-BuPyOx Pd-catalyzed conjugate addition 90–95% ee 500–1,000
(S)-4-(tert-Butyl)-2-(5-CF₃-pyridin-2-yl) Cyclic N-sulfonylketimine addition 98% ee 1,200
(R)-4-Phenyl-2-(5-CF₃-pyridin-2-yl) Asymmetric C–H activation 85% ee 800

Findings :

  • Trifluoromethyl Derivatives : Exhibit superior activity (e.g., 1,200 TON) due to enhanced metal electrophilicity .
  • Steric Hindrance : Bulkier substituents (e.g., propan-2-yl) may reduce activity but improve selectivity by enforcing tighter transition states.

Stability and Practical Considerations

  • Hydrolysis Sensitivity : Oxazoline ligands with electron-withdrawing groups (CF₃) or bulky pyridine substituents show improved stability against hydrolysis compared to unsubstituted analogs .
  • Purification : Neutral silica gel is preferred for (S)-t-BuPyOx to avoid decomposition, a strategy applicable to the target compound .

Biological Activity

(R)-4-(tert-Butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

  • IUPAC Name : (R)-4-(tert-Butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole
  • Molecular Formula : C15H20N2O
  • Molecular Weight : 248.33 g/mol

The compound features a dihydrooxazole ring, which is known for its biological activities, particularly in drug discovery.

Biological Activity Overview

The biological activity of (R)-4-(tert-butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole has been investigated in various studies. Key findings include:

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has shown effectiveness against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF-715.63
A54912.45
HeLa10.30

These values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound may serve as a lead in cancer drug development.

The mechanism through which (R)-4-(tert-butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole exerts its effects involves the modulation of key signaling pathways associated with cell proliferation and apoptosis. Notably, it has been observed to:

  • Induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like p53 and caspase-3.
  • Inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression related to cell cycle and apoptosis .

Case Studies

  • Case Study on MCF-7 Cells :
    In a study evaluating the effects of various oxazole derivatives, (R)-4-(tert-butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole exhibited superior cytotoxicity compared to traditional chemotherapeutics like doxorubicin. The study highlighted the compound's ability to enhance p53 expression levels, leading to increased apoptosis in MCF-7 breast cancer cells .
  • In Vivo Studies :
    Animal models treated with the compound showed reduced tumor sizes and improved survival rates compared to control groups. These findings suggest that this oxazole derivative not only inhibits tumor growth but may also enhance the efficacy of existing therapies through combination treatment strategies .

Q & A

Q. Table 1: Comparison of Bases in Cyclization Step

BaseConversion (%)Hydrolysis RateReference
NaOH60High
KOH55Moderate
NaOMe85Low

Q. Table 2: Catalytic Performance in Asymmetric Reactions

Substratee.e. (%)Reaction Yield (%)ConditionsReference
β,β-Disubstituted Enones96.091Ni(acac)₂, 45°C
Axially Chiral Alkenes94.589(tBupyrox)Ni(acac)₂

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